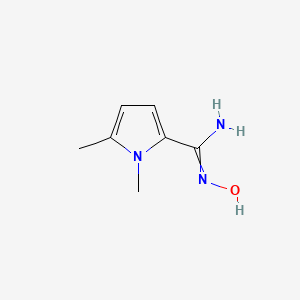

N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide

Overview

Description

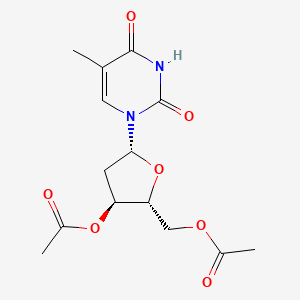

“N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide” is a chemical compound with the molecular formula C7H11N3O . It is also known by its CAS Number: 500024-91-9 .

Synthesis Analysis

The synthesis of pyrrole derivatives, including “N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide”, involves various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods involve the use of metal-catalyzed conversion of primary diols and amines , Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines , and Cu-assisted cycloisomerization of alkynyl imines .

Molecular Structure Analysis

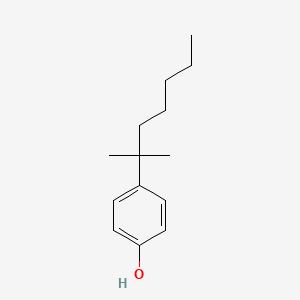

The molecular structure of “N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, substituted with two methyl groups at the 1 and 5 positions, a carboximidamide group at the 2 position, and a hydroxy group attached to the nitrogen of the carboximidamide group .

Scientific Research Applications

Supramolecular Capsules from Calixpyrrole Scaffolds

Recent studies have highlighted the assembly of supramolecular capsules derived from calixpyrrole components, specifically focusing on calix[4]pyrroles due to their ease of synthesis. The research explored four different approaches for utilizing calix[4]pyrrole derivatives in the assembly of molecular capsules, including the interaction of aryl-extended calix[4]pyrroles with hydroxyl groups, the formation of dimeric templated capsules, the creation of dimeric capsules with polar functionalized interiors using urea groups, and the production of dimeric capsules through anion coordination by modifying the pyrrole units into tetrathiafulvalene derivatives. These approaches demonstrate the potential of calix[4]pyrrole scaffolds in creating diverse supramolecular structures with specific binding properties (Ballester, 2011).

Antifungal Compounds Against Fusarium oxysporum

A comprehensive review of 100 small molecule compounds tested against Fusarium oxysporum, the cause of Bayoud disease in date palms, was conducted. This review categorized the compounds into ten different classes and highlighted the structure–activity relationship (SAR) interpretations for pharmacophore site predictions. This study emphasizes the significance of understanding the specificity of antifungal pharmacophore sites and their role in biological activity against Fusarium oxysporum (Kaddouri et al., 2022).

Applications of Hydroxy Acids in Dermatology

A detailed review was conducted on hydroxy acids (HAs), a class of compounds widely utilized in cosmetic and therapeutic formulations for skin benefits. The review encompassed the various classes of HAs like α-hydroxy acids, β-hydroxy acids, polyhydroxy acids, and bionic acids, their applications, safety evaluations, and their effects on sun-exposed skin. The review highlighted the need for further clarification on the biological mechanism(s) of action of HAs, despite numerous reports on their cosmetic and clinical effects (Kornhauser et al., 2010).

properties

IUPAC Name |

N'-hydroxy-1,5-dimethylpyrrole-2-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-3-4-6(10(5)2)7(8)9-11/h3-4,11H,1-2H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARMDBDCZSRKRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-hydroxy-1,5-dimethyl-1H-pyrrole-2-carboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

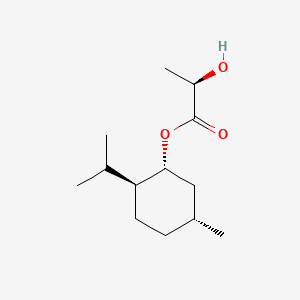

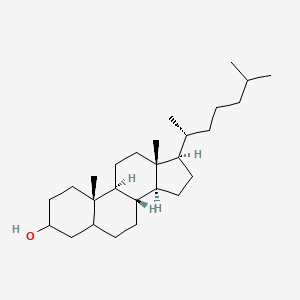

![(R)-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B7812491.png)

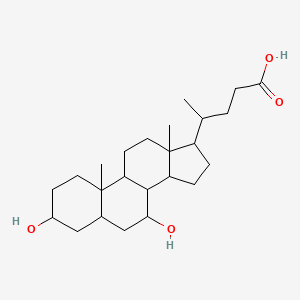

![4-(1,1-Dimethylhexyl)-2-[5-(1,1-dimethylhexyl)-2-hydroxyphenylthio]phenol](/img/structure/B7812500.png)